3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
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Overview
Description
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . Another method involves the use of bis(trichloromethyl) carbonate to react with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid, avoiding the use of more toxic reagents like sulfur oxychloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and safety. The use of bis(trichloromethyl) carbonate is preferred due to its lower toxicity and higher reaction yield compared to traditional methods involving more hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Scientific Research Applications
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new pharmaceuticals with specific therapeutic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels . These interactions help modulate neuronal excitability and reduce seizure activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile: Similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another heterocyclic compound with a chlorophenyl group, but with a thiadiazole ring instead of an oxazole ring.
Uniqueness
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both a nitrile and a methyl group on the oxazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-7-9(6-13)11(14-15-7)8-4-2-3-5-10(8)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKKASBLGOQPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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